molecular formula C10H15ClN6S B4211618 2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride

2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride

Cat. No.: B4211618
M. Wt: 286.79 g/mol
InChI Key: GAGWDKFJVFFKPQ-UHFFFAOYSA-N
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Description

2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a pyridine ring, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride typically involves multiple steps, starting with the formation of the tetrazole ring. This can be achieved through the reaction of 1-methyl-1H-tetrazole with an appropriate thiol compound under controlled conditions. The resulting intermediate is then reacted with 4-pyridinylmethylamine to form the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in designing molecules that target specific biological pathways.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic biological molecules, allowing the compound to bind to enzymes or receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(4-pyridinylmethyl)amine
  • {2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(4-pyridinylmethyl)amine sulfate

Uniqueness

The hydrochloride form of the compound is unique due to its enhanced solubility in water, making it more suitable for biological and pharmaceutical applications. Additionally, the presence of the tetrazole and pyridine rings provides a versatile platform for further chemical modifications.

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6S.ClH/c1-16-10(13-14-15-16)17-7-6-12-8-9-2-4-11-5-3-9;/h2-5,12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGWDKFJVFFKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride
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2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride
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2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride
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2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride
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2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride
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2-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride

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